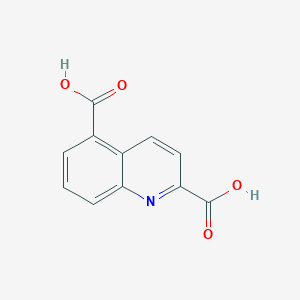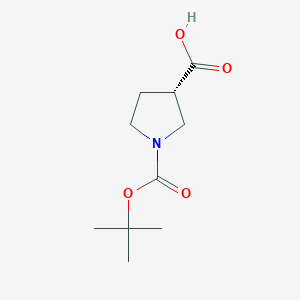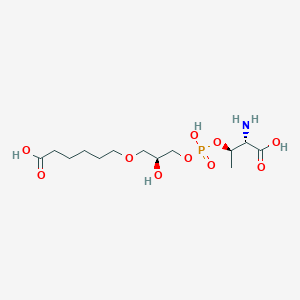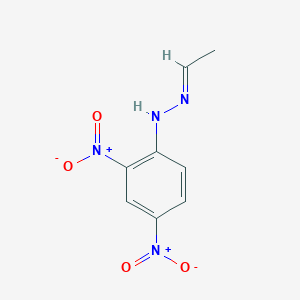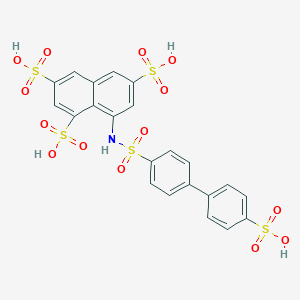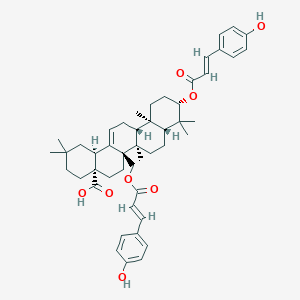![molecular formula C18H19N5O2 B131684 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one CAS No. 79538-90-2](/img/structure/B131684.png)
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse pharmacological activities. The triazole derivatives are of significant interest due to their potential antimicrobial properties, as demonstrated in the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with varying substituents that have shown good to moderate activities against test microorganisms .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves the reaction of ester ethoxycarbonylhydrazones with primary amines. For instance, a derivative was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and subsequently converted to a Schiff base by using 4-methoxybenzaldehyde. Mannich base derivatives were also obtained using morpholine or methyl piperazine as the amine component . This illustrates the versatility in the synthetic routes available for triazole derivatives, which can be tailored to introduce various functional groups and achieve desired biological activities.
Molecular Structure Analysis
The molecular structure of triazole derivatives can vary significantly, with some displaying a chair-shaped piperazine ring and a planar triazole ring. For example, a related molecule, Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate, exhibits a phenyl substituent that is perpendicular to the triazole ring, indicating a dihedral angle of 90 degrees. The methylene substituent on the piperazine ring occupies an equatorial position, and weak intermolecular C—H⋯O hydrogen bonding is present in the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be manipulated through the introduction of various substituents, which can affect their interaction with biological targets. For instance, the synthesis of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a compound with a piperazine moiety, was confirmed by various analytical techniques and showed significant affinity to serotonin receptors, similar to the atypical antipsychotic drug aripiprazole . This suggests that the triazole core, when appropriately substituted, can be involved in key interactions with biological receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of a piperazine ring and a triazole ring can lead to the formation of non-covalent interactions, such as hydrogen bonding, which can affect the compound's solubility, stability, and crystalline form. For example, the weak intermolecular C—H⋯O hydrogen bonding observed in the crystal structure of a related triazole derivative can influence its crystal packing and melting point . These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the drug is absorbed, distributed, metabolized, and excreted in the body.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Scientific Research
Piperazine derivatives are notable for their wide range of therapeutic applications. They have been explored for their potential use in treating depression, psychosis, and anxiety. Studies have focused on the N-dealkylation of arylpiperazine derivatives, leading to the formation of 1-aryl-piperazines, which are metabolized and have shown various serotonin receptor-related effects in humans and animals. This class of compounds undergoes extensive metabolism, including oxidation to hydroxylates which are then excreted, indicating their significant pharmacokinetic and pharmacodynamic properties (Caccia, 2007).
Triazole Derivatives in Scientific Research
Triazole derivatives represent a critical class of heterocyclic compounds with a wide range of biological activities. The triazoles, including 1,2,4-triazole derivatives, have been studied for their potential in developing new drugs due to their structural variations and diverse biological activities. They have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been the focus of patents and research studies aiming to develop new chemical entities for pharmaceutical applications (Ferreira et al., 2013).
Safety And Hazards
The compound has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338).
Propiedades
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-7-5-15(6-8-17)22-11-9-21(10-12-22)14-1-3-16(4-2-14)23-13-19-20-18(23)25/h1-8,13,24H,9-12H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROLAUXVBLEXLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568615 |
Source


|
| Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one | |
CAS RN |
79538-90-2 |
Source


|
| Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

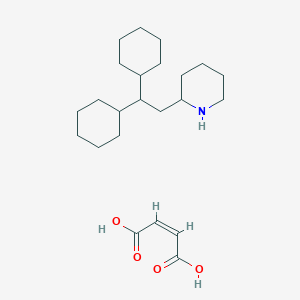
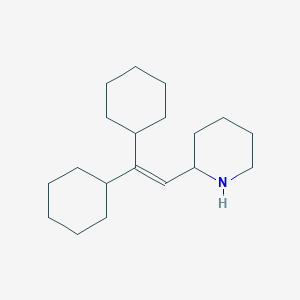
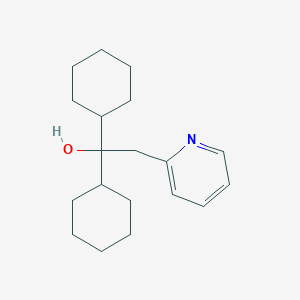
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)

